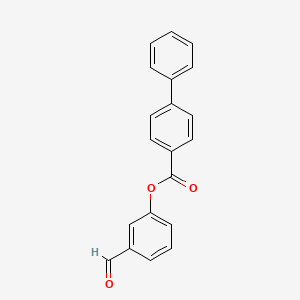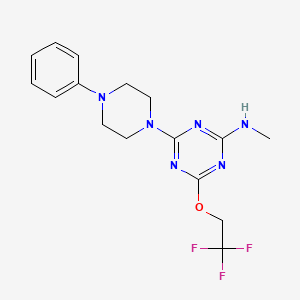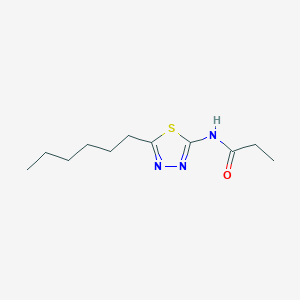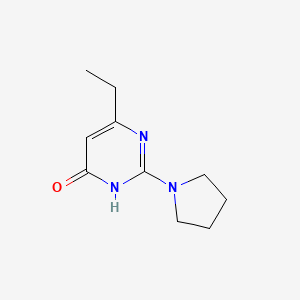![molecular formula C27H22ClN3O2 B12493529 4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493529.png)
4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrazoloquinoline core
Métodos De Preparación
The synthesis of 4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Incorporation of the furan ring: This step may involve the use of furan derivatives in a coupling reaction.
Industrial production methods for this compound would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The furan ring can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: This compound also contains a chlorophenyl group and a furan ring but differs in its core structure and functional groups.
(e)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: This compound has a similar chlorophenyl and furan structure but lacks the pyrazoloquinoline core.
Indolizidine 209B: Although structurally different, this compound shares some synthetic routes and reaction conditions with 4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one.
The uniqueness of 4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H22ClN3O2 |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H22ClN3O2/c1-16-24-25(17-9-11-19(28)12-10-17)26-21(14-18(15-22(26)32)23-8-5-13-33-23)29-27(24)31(30-16)20-6-3-2-4-7-20/h2-13,18,25,29H,14-15H2,1H3 |
Clave InChI |
QNQXZCUECVMLEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12493447.png)
![2-hydrazinyl-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12493457.png)
![2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12493465.png)


![2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)

![5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493498.png)
![N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12493506.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493507.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
![3-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B12493524.png)

